Z-Ala-Leu-Phe-Agly-Ile-Val-OMe

Description

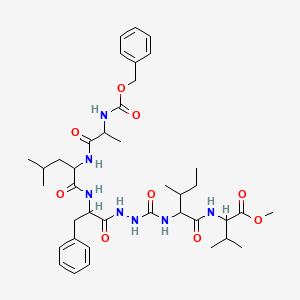

Structure

2D Structure

Properties

Molecular Formula |

C39H57N7O9 |

|---|---|

Molecular Weight |

767.9 g/mol |

IUPAC Name |

methyl 3-methyl-2-[[3-methyl-2-[[[2-[[4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoyl]amino]-3-phenylpropanoyl]amino]carbamoylamino]pentanoyl]amino]butanoate |

InChI |

InChI=1S/C39H57N7O9/c1-9-25(6)32(36(50)43-31(24(4)5)37(51)54-8)44-38(52)46-45-35(49)30(21-27-16-12-10-13-17-27)42-34(48)29(20-23(2)3)41-33(47)26(7)40-39(53)55-22-28-18-14-11-15-19-28/h10-19,23-26,29-32H,9,20-22H2,1-8H3,(H,40,53)(H,41,47)(H,42,48)(H,43,50)(H,45,49)(H2,44,46,52) |

InChI Key |

ONHOINLCWRTXCR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications for Z Ala Leu Phe Agly Ile Val Ome and Its Analogs

Principles of Peptide Synthesis for Complex Structures

The creation of a peptide bond between two amino acids is not a spontaneous reaction and requires activation of the carboxyl group. bachem.com Modern peptide synthesis relies on two primary approaches: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), also known as Liquid-Phase Peptide Synthesis. Both methods have distinct advantages and are chosen based on the specific requirements of the target peptide.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has become the cornerstone of modern peptide chemistry. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. iris-biotech.debiosynth.com The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing steps, thus avoiding tedious purification of intermediates. biosynth.com

The synthesis typically proceeds from the C-terminus to the N-terminus. bachem.com The first amino acid is anchored to the resin, and its N-terminal protecting group is removed. The next N-protected amino acid is then coupled, and this cycle of deprotection and coupling is repeated until the desired sequence is assembled. biosynth.com SPPS can be automated, which is particularly beneficial for the synthesis of long peptides and for the construction of peptide libraries for screening purposes. biorxiv.orgfiveable.me For azapeptides, SPPS has been adapted to incorporate aza-amino acid residues, often using automated synthesizers. nih.gov Recent advancements have led to fully automated solid-phase azapeptide synthesis platforms, employing stable, pre-activated aza-amino acid building blocks. biorxiv.orgscilit.combiorxiv.org

Solution-Phase Peptide Synthesis (LPPS) Methodologies

Solution-Phase Peptide Synthesis (LPPS), also referred to as liquid-phase synthesis, involves the synthesis of the peptide entirely in solution, without the use of a solid support. While it can be more time-consuming due to the need for purification after each step, LPPS is often preferred for large-scale synthesis and for peptides that are difficult to assemble on a solid phase. bachem.com

A significant approach within LPPS for azapeptide synthesis is the submonomer strategy. acs.orgnih.gov This method allows for the diversification of aza-dipeptide building blocks in solution, which can then be incorporated into larger peptide chains. nih.gov This diversity-oriented approach is valuable for studying structure-activity relationships (SARs). nih.gov The benzyloxycarbonyl (Z) group, a long-standing protecting group in solution-phase synthesis, is frequently utilized in this context. peptide.com

Orthogonal Protecting Group Strategies in Peptide Assembly

A fundamental concept in the synthesis of complex molecules like Z-Ala-Leu-Phe-Agly-Ile-Val-OMe is the use of orthogonal protecting groups. fiveable.mewikipedia.org This strategy employs multiple classes of protecting groups that can be selectively removed under different chemical conditions without affecting the others. fiveable.mewikipedia.org This allows for precise control over which functional groups react at each step of the synthesis. fiveable.me

| Protecting Group Combination | N-α Protection | Side-Chain/C-Terminal Protection | Deprotection Condition for N-α | Deprotection Condition for Side-Chain/C-Terminal | Orthogonality |

| Fmoc/tBu | Fmoc (9-Fluorenylmethoxycarbonyl) | tBu (tert-Butyl) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Fully Orthogonal iris-biotech.debiosynth.com |

| Boc/Bzl | Boc (tert-Butoxycarbonyl) | Bzl (Benzyl) | Acid (e.g., TFA) | Stronger Acid (e.g., HF) / Hydrogenolysis | Quasi-Orthogonal biosynth.com |

| Z/Bzl | Z (Benzyloxycarbonyl) | Bzl (Benzyl) | Hydrogenolysis / Strong Acid | Stronger Acid / Hydrogenolysis | Limited Orthogonality bachem.com |

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was the first widely usable Nα-protecting group and marked the beginning of modern peptide synthesis. bachem.comtotal-synthesis.com It is introduced by reacting the amino group with benzyl (B1604629) chloroformate. total-synthesis.com The Z-group is stable to the basic and mildly acidic conditions often used in peptide synthesis but is readily cleaved by catalytic hydrogenation (e.g., using palladium on carbon) or by strong acids like hydrogen bromide in acetic acid or liquid hydrogen fluoride. bachem.combachem.com While it has been largely superseded by Fmoc and Boc groups in SPPS, the Z-group remains highly valuable in solution-phase synthesis and for the protection of side chains, such as the ε-amino group of lysine (B10760008). peptide.comtotal-synthesis.com Its unique removal conditions make it orthogonal to both Fmoc and Boc groups. total-synthesis.com

Protection of the C-terminal carboxyl group is crucial throughout peptide synthesis to prevent it from reacting during the coupling steps. bachem.com Esterification is a common method for this purpose, and the methyl ester (OMe) is a frequently used protecting group. formulationbio.com The methyl ester can be introduced at the C-terminus of a peptide, altering its physicochemical properties, such as increasing its hydrophobicity and potentially its cell permeability. formulationbio.comnih.gov

In the context of the target peptide, the C-terminal methyl ester not only serves as a protecting group during synthesis but may also be a key feature for its biological activity, potentially acting as a prodrug that is cleaved by endogenous esterases. formulationbio.com The synthesis of peptides with C-terminal esters can be achieved through various methods, including anchoring the C-terminal amino acid ester to a resin in SPPS. nih.govacs.orgacs.org

Design and Synthesis of Chemically Modified Analogs for Structure-Function Studies

The design and synthesis of chemically modified analogs of azapeptides are crucial for conducting structure-function relationship (SFR) studies. By systematically altering the structure of a lead azapeptide and evaluating the impact on its biological activity, researchers can identify key structural features responsible for its function. nih.govmdpi.com

Aza-Amino Acid Scanning: A common strategy is to perform an "aza-amino acid scan," where each amino acid residue in a peptide sequence is systematically replaced with its aza-analog. scispace.comnih.gov This approach was successfully used to develop selective modulators of the CD36 receptor from the parent peptide GHRP-6. nih.govmdpi.com By replacing residues in the central D-Trp-Ala-Trp region of GHRP-6 with various aza-amino acids, researchers were able to identify analogs with high affinity for CD36 but significantly reduced affinity for the GHS-R1a receptor. nih.govmdpi.com

Introduction of Electrophilic Warheads: Azapeptides can be modified by introducing electrophilic "warheads," such as aldehydes and ketones, to create potent and selective enzyme inhibitors. nih.gov For example, aza-Leu derivatives have been designed as specific inhibitors for the chymotrypsin-like active site of the proteasome, while aza-Asp derivatives have shown efficacy against caspases. nih.gov The aza-peptide backbone serves to correctly position the electrophilic group within the enzyme's active site. nih.gov

Cyclization: The conformational flexibility of linear peptides can be reduced through cyclization. This strategy has been applied to azapeptides to enhance their conformational rigidity and, consequently, their binding affinity and selectivity. researchgate.netacs.org Cyclic azapeptide analogs of GHRP-6 have been synthesized to study the conformation-activity relationships. acs.org

Modification of the Aza-Residue Side Chain: The submonomer synthesis approach is particularly well-suited for creating libraries of azapeptide analogs with diverse side chains at the aza-position. nih.govacs.org This allows for a detailed exploration of how the side chain's size, shape, and functionality influence biological activity. nih.govacs.org

| Modification Strategy | Example | Purpose |

| Aza-Amino Acid Scanning | Replacement of amino acids in GHRP-6 with aza-analogs. | To identify key residues for receptor selectivity and develop selective CD36 modulators. nih.govmdpi.com |

| Introduction of Electrophilic Warheads | Synthesis of aza-Leu-aldehydes and ketones. | To create specific inhibitors of the proteasome. nih.gov |

| Cyclization | Synthesis of cyclic aza-GHRP-6 analogs. | To increase conformational rigidity and enhance binding affinity. researchgate.netacs.org |

| Side Chain Diversification | Using submonomer synthesis to create a library of azapeptides with different N-alkyl groups. | To perform detailed structure-activity relationship studies. nih.govacs.org |

Advanced Analytical Characterization of Z Ala Leu Phe Agly Ile Val Ome and Its Analogs

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide invaluable insights into the structural arrangement of peptides, from the sequence of amino acids to the folding of the peptide backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the primary sequence and deduce conformational preferences.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are instrumental in identifying the spin systems of individual amino acid residues. For instance, a COSY spectrum would reveal scalar couplings between adjacent protons, allowing for the connection of NH, α-H, and side-chain protons within a single residue. A TOCSY spectrum extends this correlation along the entire side chain, facilitating the unambiguous identification of residues like Leucine, Isoleucine, and Valine based on their characteristic spin-spin coupling networks.

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for sequencing and determining the secondary structure. NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å). Sequential NOEs between the NH proton of one residue and the α-H proton of the preceding residue (dαN(i, i+1)) are indicative of an extended or β-sheet conformation. Medium-range NOEs, such as those between the α-H of one residue and the NH of a residue further down the chain (dαN(i, i+3)), would suggest the presence of turn structures. The presence of the non-standard amino acid, α-aminoglycine (Agly), would introduce unique spectral features that would require careful analysis to assign.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Amino Acid Residues in a Peptide with a β-sheet Conformation

| Residue | NH | α-H | Side-Chain Protons |

|---|---|---|---|

| Ala | 8.21 | 4.35 | β-CH₃: 1.39 |

| Leu | 8.15 | 4.38 | β-CH₂: 1.68, 1.61; γ-CH: 1.65; δ-CH₃: 0.92, 0.89 |

| Phe | 8.32 | 4.65 | β-CH₂: 3.12, 2.98; Aromatic: 7.20-7.35 |

| Ile | 8.05 | 4.20 | β-CH: 1.90; γ-CH₂: 1.45, 1.18; γ-CH₃: 0.91; δ-CH₃: 0.85 |

| Val | 8.01 | 4.15 | β-CH: 2.15; γ-CH₃: 0.98, 0.95 |

Note: Chemical shifts are illustrative and can vary depending on the solvent and local peptide conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

For Z-Ala-Leu-Phe-Agly-Ile-Val-OMe, which contains several hydrophobic residues, there is a propensity to adopt a β-sheet conformation, particularly in non-polar environments or upon aggregation. A CD spectrum characteristic of a β-sheet structure would exhibit a strong positive band around 195 nm and a negative band around 215-220 nm. nih.gov The presence of the Z-group, with its aromatic chromophore, can contribute to the CD signal in the near-UV region (around 260-280 nm), but the far-UV region (190-250 nm) is dominated by the peptide backbone conformation. The solvent environment can significantly influence the secondary structure; for instance, solvents like trifluoroethanol (TFE) are known to induce helical structures in many peptides. researchgate.net

Table 2: Characteristic Far-UV CD Spectral Features for Different Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| Random Coil | ~215 | ~198 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Peptide Backbone Conformation Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in various states, including solids, films, and solutions. The most informative region in the FTIR spectrum of a peptide is the amide I band, which arises primarily from the C=O stretching vibrations of the peptide backbone. leibniz-fli.de The frequency of the amide I band is sensitive to the hydrogen-bonding pattern and the geometry of the peptide backbone, making it a reliable indicator of secondary structure.

For a peptide like this compound, a β-sheet conformation would be characterized by a strong amide I band in the region of 1620-1640 cm⁻¹ and potentially a weaker band around 1680-1690 cm⁻¹ corresponding to anti-parallel β-sheet structures. thermofisher.com In contrast, an α-helical conformation would display a characteristic amide I band around 1650-1658 cm⁻¹, while a random coil structure would show a broader band around 1640-1650 cm⁻¹. thermofisher.com Deconvolution of the amide I band can provide a quantitative estimation of the percentage of each secondary structure element present. researchgate.net

Table 3: Amide I Band Frequencies for Common Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

Mass Spectrometry-Based Methods for Compositional and Sequence Verification

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, providing precise molecular weight determination and sequence verification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like peptides. In ESI-MS, the peptide is ionized directly from solution, typically yielding multiply charged ions. For this compound, one would expect to observe protonated molecular ions such as [M+H]⁺ and [M+2H]²⁺. The high-resolution mass measurement from ESI-MS allows for the confirmation of the elemental composition of the peptide.

Tandem mass spectrometry (ESI-MS/MS) is used for sequence verification. The molecular ion of the peptide is isolated and fragmented, typically through collision-induced dissociation (CID). The fragmentation of the peptide backbone occurs predominantly at the amide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The presence of the Z-group at the N-terminus and the OMe group at the C-terminus would be evident in the fragmentation pattern. The fragmentation of the non-standard Agly residue would provide valuable information for its confirmation within the sequence.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique commonly used for peptide analysis. wikipedia.org In MALDI-TOF, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide, typically as a singly charged ion [M+H]⁺. This makes the resulting mass spectrum relatively simple to interpret. MALDI-TOF is excellent for rapid molecular weight determination and for the analysis of complex peptide mixtures, such as those found in peptide libraries. nih.govnih.gov

For this compound, MALDI-TOF MS would provide a very accurate measurement of its monoisotopic mass. It is important to select an appropriate matrix to avoid in-source fragmentation or the loss of protecting groups. elte.hu Tandem TOF (TOF/TOF) instruments allow for MS/MS analysis of selected ions, providing sequence information similar to that obtained by ESI-MS/MS. This is particularly useful for confirming the sequence of synthetic peptides and identifying any potential modifications or impurities. shimadzu.com

High-Resolution Mass Spectrometry (HRMS) for Identification of Synthetic Byproducts and Modified Forms

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed characterization of synthetic peptides like this compound. It provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the target peptide and identifying various process-related impurities and degradation products. nih.gov During solid-phase peptide synthesis (SPPS), a common method for producing such peptides, several byproducts can arise. lcms.cz These impurities may include deletion sequences (missing one or more amino acids), truncated sequences, products with incompletely removed protecting groups, or side-chain modifications. almacgroup.com

The power of HRMS lies in its ability to resolve the target peptide from these closely related impurities based on minute mass differences. By comparing the experimentally measured accurate mass to the theoretically calculated mass, unambiguous identification of the main product and its potential contaminants can be achieved. For instance, a deletion of a single amino acid residue, such as Leucine, would result in a specific mass difference that is easily detectable by HRMS.

Common synthetic byproducts anticipated during the synthesis of this compound are outlined in the table below. The high mass accuracy of HRMS allows for the confident identification of these species in a crude or purified sample.

Table 1: Theoretical Masses of this compound and Potential Synthetic Byproducts

| Compound | Description | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| This compound | Target Peptide | 795.4682 |

| Z-Leu-Phe-Agly-Ile-Val-OMe | Deletion of Alanine (B10760859) (Ala) | 724.4309 |

| Z-Ala-Phe-Agly-Ile-Val-OMe | Deletion of Leucine (Leu) | 682.4099 |

| Z-Ala-Leu-Agly-Ile-Val-OMe | Deletion of Phenylalanine (Phe) | 648.3990 |

| Z-Ala-Leu-Phe-Ile-Val-OMe | Deletion of Aminoglycine (Agly) | 738.4470 |

| Z-Ala-Leu-Phe-Agly-Val-OMe | Deletion of Isoleucine (Ile) | 682.4099 |

| Z-Ala-Leu-Phe-Agly-Ile-OMe | Deletion of Valine (Val) | 696.3943 |

Note: The data in this table is illustrative and based on theoretical calculations for potential synthetic impurities.

Tandem Mass Spectrometry (MS/MS) for Detailed Sequence Confirmation and Modification Characterization

While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) is employed for the definitive confirmation of the amino acid sequence. wikipedia.org In an MS/MS experiment, the protonated molecule of this compound is isolated and then fragmented through collision-induced dissociation (CID). fu-berlin.de This process typically breaks the peptide bonds along the backbone, generating a series of characteristic fragment ions. wikipedia.orgnih.gov

The resulting fragments are categorized primarily as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). wikipedia.orgnih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. epfl.ch This detailed fragmentation pattern provides unambiguous evidence of the peptide's primary structure and can also pinpoint the location of any modifications or unexpected residues. For example, the presence of a complete series of y-ions would confirm the sequence from the C-terminus (Val-OMe) towards the N-terminus (Z-Ala).

Table 2: Theoretical MS/MS Fragmentation Pattern for this compound ([M+H]⁺ = 796.4755 Da)

| No. | Amino Acid | b-ions (m/z) | y-ions (m/z) |

|---|---|---|---|

| 1 | Z-Ala | 222.1023 | 796.4755 |

| 2 | Leu | 335.1863 | 575.3805 |

| 3 | Phe | 482.2548 | 462.2965 |

| 4 | Agly | 539.2760 | 315.2280 |

| 5 | Ile | 652.3600 | 258.2068 |

Note: This table presents a simplified, theoretical fragmentation pattern. Actual spectra may show additional ion types (e.g., a-ions, neutral losses).

Chromatographic Separations for Analytical Assessment and Homogeneity Evaluation

Chromatographic techniques are fundamental for assessing the purity and homogeneity of synthetic peptides. lcms.czresearchgate.net They separate the target peptide from byproducts and other impurities, allowing for quantification of the main component.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), is the standard method for determining the purity of synthetic peptides. lcms.czjpt.com The separation is based on the differential partitioning of the sample components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used to elute the peptides. lcms.cz

Table 3: Illustrative RP-HPLC Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Area (%) | Identification |

|---|---|---|---|

| 1 | 12.5 | 2.1 | Deletion Sequence (e.g., Z-Ala-Phe-Agly-Ile-Val-OMe) |

| 2 | 14.8 | 96.5 | This compound |

Note: This data is representative of a typical HPLC analysis for a synthetic peptide. Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 30-70% B over 20 minutes.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. biosynth.com For a complex mixture that may accompany the synthesis of this compound, the enhanced resolving power of UPLC is particularly advantageous. It can separate impurities that might co-elute with the main peak in an HPLC run, providing a more accurate assessment of the peptide's homogeneity. almacgroup.combiosynth.com

The higher efficiency of UPLC allows for the use of shallower gradients over shorter run times, which is ideal for resolving structurally similar peptides, such as diastereomeric impurities or sequences with minor modifications. This capability ensures a more rigorous evaluation of the sample's purity, which is critical for quality control.

Table 4: Comparative UPLC Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Area (%) | Identification |

|---|---|---|---|

| 1 | 5.81 | 2.1 | Deletion Sequence (e.g., Z-Ala-Phe-Agly-Ile-Val-OMe) |

| 2 | 6.45 | 96.5 | This compound |

| 3 | 6.58 | 0.9 | Co-eluting Impurity 1 |

Note: This data illustrates the superior resolving power of UPLC compared to HPLC. Column: C18, 2.1 x 100 mm, 1.7 µm. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 35-65% B over 8 minutes.

Conformational Analysis and Dynamics of Z Ala Leu Phe Agly Ile Val Ome

Methodologies for Peptidomimetic Conformational Space Exploration

Traditional methods of peptide conformational analysis, such as the Ramachandran plot, are often inadequate for peptidomimetics because they rely on backbone dihedral angles (φ and ψ) that may not be present in modified scaffolds. nih.govacs.org To overcome this limitation, novel methods have been developed that focus on the spatial orientation of amino acid side chains.

The Peptide Conformation Distribution (PCD) plot is a powerful, alignment-free method developed for the visual and comprehensive analysis of peptidomimetic conformations. nih.govacs.org Unlike Ramachandran plots, the PCD plot specifically analyzes the geometry of multiple side-chain Cα–Cβ bonds and their corresponding pseudo-Cα–Cβ bonds in a mimetic molecule. acs.orgresearchgate.net This technique utilizes principal component analysis to project the complex, multi-dimensional conformational space of peptide fragments onto a two-dimensional map. prismbiolab.comresearchgate.net Each point on the plot represents a specific peptide fragment conformation, allowing researchers to visualize clusters corresponding to common secondary structures like helices, turns, and sheets. nih.govresearchgate.net By projecting the calculated conformations of a peptidomimetic such as Z-Ala-Leu-Phe-Agly-Ile-Val-OMe onto this map, one can visually assess its conformational distribution and similarity to target peptide structures. acs.orgprismbiolab.com

Complementing the visual approach of the PCD plot, the Peptidomimetic Analysis (PMA) map provides a quantitative, alignment-based assessment of structural similarity. nih.govcbi-society.org The PMA map evaluates how closely a mimetic molecule reproduces the side-chain presentation of a target peptide motif. prismbiolab.com This is achieved by calculating key parameters such as the Average Position Difference (APD) and the Average Vector Difference (AVD) between the pseudo-Cα–Cβ bonds of the mimetic and the Cα–Cβ bonds of the reference peptide. prismbiolab.com A significant advantage of the PMA map is its ability to compare various peptidomimetics with different scaffolds on a single plot, which is independent of their specific mimetic patterns. prismbiolab.com This allows for a direct, quantitative comparison of different designs and the rational selection of the most promising candidates for mimicking a specific peptide motif. prismbiolab.comcbi-society.org

The foundational concept for both PCD plots and PMA maps is the focus on side-chain Cα–Cβ bonds. nih.govprismbiolab.com In many protein-protein interactions, the specific spatial arrangement of side-chain functional groups, rather than the peptide backbone itself, is the primary determinant of binding and activity. nih.gov Structural peptidomimetics are designed to mimic this spatial positioning of side chains using non-peptide scaffolds. researchgate.net Therefore, analyzing the vectors of the Cα–Cβ bonds (or the "pseudo-Cα–Cβ bonds" designed into the mimetic's framework) provides a more relevant measure of structural mimicry than backbone torsion angles. acs.orgprismbiolab.com This approach allows for the evaluation of how well a molecule like this compound presents its functional side chains (from Ala, Leu, Phe, Ile, Val) in a three-dimensional arrangement that might be required for a specific biological interaction.

Influence of Azaamino Acid Incorporation on Conformational Preferences and Helical Stability

The substitution of an α-carbon with a nitrogen atom to create an aza-amino acid residue, such as the aza-glycine (Agly) in this compound, has profound consequences for the peptide's structure. mdpi.com This seemingly small modification introduces significant changes to both steric and electronic properties. mdpi.com

Azapeptides show a strong predisposition to adopt β-turn conformations. mdpi.com This preference is largely attributed to the electronic repulsion between the lone pairs of electrons on the adjacent nitrogen atoms of the hydrazide bond, which restricts the available conformational space. mdpi.com In azapeptides where the aza-residue is in the (i+2) position of a turn, this can be stabilized by hydrogen bonds. mdpi.com For instance, the related azapeptide Z-Arg-Leu-His-Agly-Ile-Val-OMe was reported to adopt a β-turn conformation, which enabled it to be a highly specific inhibitor of the enzyme cathepsin B. mdpi.com

However, the structural impact of aza-amino acid incorporation is context-dependent. While it can induce turns, it has also been shown to disrupt other secondary structures like β-hairpins, with the degree of disruption depending on the specific aza-residue. mdpi.commdpi.com Conversely, in other systems such as collagen mimetic peptides, the inclusion of aza-glycine can synergistically enhance the stability of the triple helix. google.commorressier.com For this compound, the presence of Agly would be expected to strongly favor a β-turn structure involving the central residues of the peptide.

Integration of Experimental and Computational Approaches in Conformational Studies

A comprehensive understanding of the conformational dynamics of a flexible molecule like this compound can only be achieved by integrating experimental data with computational simulations. nih.govnih.gov

Experimental techniques provide critical, albeit sometimes partial, views of the molecule's structure.

X-ray Crystallography can yield an atomic-resolution picture of the peptide's conformation in the solid state, as demonstrated in the analysis of a similar conformationally restricted tripeptide analogue, which confirmed a type II β-turn. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying peptide conformation in solution. mdpi.com Measurements such as the Nuclear Overhauser Effect (NOE) can provide distance restraints between protons, helping to define the preferred solution-state conformation. nih.gov

Computational methods are essential for exploring the full conformational landscape and dynamic behavior that may be inaccessible to purely experimental approaches. nih.govnih.gov

Molecular Dynamics (MD) Simulations allow researchers to model the movements of the peptide over time, revealing the ensemble of accessible conformations and the transitions between them. nih.govnih.gov

The true power of this integrated approach lies in using experimental data to guide and validate computational models. For example, distance restraints obtained from NMR can be incorporated into MD simulations to generate a more accurate and realistic ensemble of conformations, providing deep insights into the structural preferences of this compound in a solution environment. mdpi.com

Investigation of Molecular Interactions Involving Z Ala Leu Phe Agly Ile Val Ome

Principles of Peptide-Target Recognition and Binding Mechanisms

The interaction of the synthetic hexapeptide, Z-Ala-Leu-Phe-Agly-Ile-Val-OMe, with its biological targets is governed by a complex interplay of non-covalent forces. These interactions are fundamental to its potential biological activity and are dictated by the peptide's unique primary sequence and three-dimensional structure. The process of peptide binding to specific molecules like proteins or receptors is a critical aspect of many cellular functions, including immune responses and cell signaling. acs.org

The primary forces driving the binding of a peptide such as this compound include hydrogen bonds, hydrophobic interactions, and electrostatic forces. acs.org The specific amino acid sequence, including the non-proteinogenic aminoglycine (Agly), and the N-terminal benzyloxycarbonyl (Z) group, play a crucial role in determining the binding specificity and affinity. The Z-group, for instance, can enhance hydrophobicity and stability, potentially influencing how the peptide interacts with its target.

Two primary models describe the mechanism of peptide-protein binding: the "bind and fold" mechanism and "conformational selection". researchgate.net In the "bind and fold" model, a largely unstructured peptide folds into its active conformation upon encountering its target. Conversely, the "conformational selection" model posits that the peptide exists in a dynamic equilibrium of different conformations in solution, and the target selectively binds to the pre-existing active conformation. For a synthetic peptide like this compound, understanding which mechanism dominates is key to elucidating its function.

Methodologies for Characterizing Molecular Associations

Spectroscopic Approaches for Interaction Studies (e.g., Fluorescence Intensity Measurements)

Spectroscopic techniques are invaluable for studying the interactions of synthetic peptides like this compound with their targets. Fluorescence spectroscopy, in particular, is a highly sensitive method for investigating protein-ligand interactions. rsc.orgbiorxiv.org This technique can be used to monitor changes in the fluorescence properties of either the peptide or the target molecule upon binding.

One common approach involves monitoring the intrinsic fluorescence of tryptophan residues in a protein target. rsc.org When a ligand such as this compound binds to the protein, it can cause a quenching or enhancement of the tryptophan fluorescence, providing information about the binding event in a concentration-dependent manner. nih.gov Alternatively, the peptide itself can be labeled with a fluorescent probe. Changes in the fluorescence intensity or polarization of the labeled peptide upon binding can be used to determine binding affinities. nih.gov

Circular Dichroism (CD) spectroscopy is another powerful tool used to assess conformational changes in both the peptide and the target protein upon interaction. rsc.org For a peptide like this compound, CD can reveal if it adopts a specific secondary structure, such as an α-helix or β-sheet, when it binds to its target. acs.orgidrblab.net

Table 1: Spectroscopic Techniques for Peptide Interaction Analysis

| Technique | Information Obtained | Relevance for this compound |

|---|---|---|

| Fluorescence Spectroscopy | Binding affinity (KD), stoichiometry, kinetics | Can monitor binding to a target protein by observing changes in intrinsic protein fluorescence or fluorescence of a labeled version of the peptide. |

| Circular Dichroism (CD) | Secondary structure changes | Determines if the peptide undergoes a conformational change (e.g., folding) upon binding to its target. |

Quantitative Binding Assays for Ligand-Receptor Interactions (General Methodological Overview)

A variety of quantitative binding assays are available to determine the affinity and kinetics of ligand-receptor interactions. researchgate.net These methods are crucial for characterizing the interaction of this compound with its putative receptor.

Radioligand binding assays have historically been a gold standard for quantifying ligand-receptor interactions. idrblab.netbiorxiv.org In this method, a radiolabeled version of the ligand is used to measure its binding to a receptor, allowing for the determination of the dissociation constant (Kd) and the maximum number of binding sites (Bmax). idrblab.net

Label-free methods have become increasingly popular due to their ability to measure interactions without modifying the ligand. nih.gov Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely used. SPR measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized receptor, providing real-time kinetic data. researchgate.net ITC directly measures the heat changes associated with binding, yielding thermodynamic parameters of the interaction. acs.org

More recent developments include high-throughput methods like the Systematic Intracellular Motif-Binding Analysis (SIMBA), which allows for the quantitative analysis of thousands of peptide-protein interactions in a cellular context. nih.govlifetein.com

Table 2: Overview of Quantitative Binding Assays

| Assay Type | Principle | Key Parameters Measured |

|---|---|---|

| Radioligand Binding Assay | Measures binding of a radiolabeled ligand to a receptor. idrblab.netbiorxiv.org | Kd, Bmax |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized receptor. researchgate.net | kon, koff, KD |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with a binding event. acs.org | KD, ΔH, ΔS, Stoichiometry |

Analysis of Protein-Peptide Interaction Interfaces and Hotspots

The binding of a peptide to a protein is not uniform across the interaction surface. Instead, a small subset of amino acid residues, known as "hotspots," contribute the majority of the binding energy. google.com Identifying these hotspots in the interaction between this compound and its target protein is crucial for understanding the molecular basis of its activity.

Hotspots are often enriched in specific amino acid types, with residues like tryptophan, tyrosine, and arginine being particularly common. oup.com The phenylalanine residue in this compound could potentially serve as a hotspot residue. Computational methods and experimental techniques like alanine (B10760859) scanning mutagenesis are used to identify these critical residues. researchgate.netaccscience.com

The interface of a protein-peptide interaction is often characterized by good shape complementarity and a high density of hydrogen bonds, many of which can involve the peptide backbone. accscience.com For synthetic peptides, even those with unnatural amino acids like the aminoglycine in this compound, the principles of hotspot-mediated binding are expected to apply. The specific side chains of the peptide will dictate which residues on the target protein become part of the interaction interface.

Table 3: Common Features of Protein-Peptide Interaction Hotspots

| Feature | Description | Potential Relevance for this compound |

|---|---|---|

| Energetic Contribution | A small number of residues contribute a large portion of the binding free energy. google.com | The binding of this peptide is likely driven by a few key interactions. |

| Amino Acid Composition | Often enriched in bulky, aromatic, and charged residues (e.g., Trp, Tyr, Arg, Phe). oup.com | The Phenylalanine residue is a likely candidate for a hotspot interaction. |

Membrane Interaction Studies of Synthetic Peptides and Peptidomimetics

The interaction of synthetic peptides with biological membranes is a critical area of study, as it can be a key step in their mechanism of action. nih.gov For a peptide like this compound, which possesses hydrophobic character due to its amino acid composition and N-terminal protecting group, interactions with cell membranes are plausible.

Experimental techniques used to study peptide-membrane interactions include circular dichroism (CD) to assess peptide conformation in a membrane-mimicking environment, and fluorescence-based assays to monitor membrane disruption or peptide insertion. mdpi.com For example, leakage assays using fluorescent dyes encapsulated in lipid vesicles can quantify the extent to which a peptide perturbs the membrane bilayer. mdpi.com The specific site of peptide modifications, such as at the N- or C-terminus, can significantly impact these interactions and the resulting biological activity.

Table 4: Methods for Studying Peptide-Membrane Interactions

| Method | Principle | Information Gained |

|---|---|---|

| Circular Dichroism (CD) | Measures changes in the secondary structure of the peptide in the presence of membrane mimetics (e.g., micelles, bicelles). | Conformational changes of this compound upon membrane binding. |

| Fluorescence Leakage Assays | Monitors the release of a fluorescent dye from lipid vesicles upon peptide-induced membrane disruption. mdpi.com | Ability of the peptide to permeabilize membranes. |

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamics of peptide partitioning into lipid bilayers. | Thermodynamic parameters of the peptide-membrane interaction. |

Structure Activity Relationship Sar Studies of Z Ala Leu Phe Agly Ile Val Ome Analogs

Conceptual Framework and Methodologies for SAR in Peptidomimetic Research

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and drug discovery, providing a framework for understanding how the chemical structure of a compound influences its biological activity. creative-proteomics.comcreative-peptides.com For peptidomimetics like Z-Ala-Leu-Phe-Agly-Ile-Val-OMe, which are designed to mimic natural peptides but with improved pharmacological properties, SAR studies are instrumental. researchgate.netsemanticscholar.org The fundamental assumption is that similar molecules tend to exhibit similar biological activities. creative-proteomics.com The process involves systematically modifying the structure of a lead compound and evaluating the effects of these changes on its interaction with a biological target. oncodesign-services.com

The initial phase of SAR studies often involves the identification of the pharmacophore, which is the precise arrangement of functional groups in three-dimensional space that is responsible for the compound's biological activity. For a peptide analog, this includes the side chains of the amino acid residues and the peptide backbone itself. The goal is to delineate which structural features are essential for activity, which can be modified to enhance properties like potency and selectivity, and which are detrimental. nih.gov

Methodologies employed in SAR studies are diverse and can be broadly categorized as qualitative and quantitative. creative-peptides.com Qualitative SAR involves observing how structural modifications alter activity, providing a general understanding of the key functional groups. creative-peptides.com Quantitative Structure-Activity Relationship (QSAR) studies, on the other hand, aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. creative-proteomics.com

A typical roadmap for designing peptidomimetics when the three-dimensional structure of the peptide-receptor complex is unknown begins with synthesizing linear analogs to identify the shortest active fragment and key residues for receptor binding. researchgate.net This is followed by the design of conformationally constrained analogs to probe the bioactive conformation. researchgate.netnih.gov Computational tools, such as molecular modeling and dynamics simulations, are invaluable in this process, helping to visualize and understand the interactions between the peptidomimetic and its target at a molecular level. oncodesign-services.comnih.gov

Systematic Structural Modification Approaches for Activity Profiling

Alanine (B10760859) scanning is a widely used technique in SAR studies to determine the contribution of individual amino acid side chains to the biological activity of a peptide. creative-peptides.comwikipedia.org This method involves systematically replacing each amino acid residue in the parent peptide, one at a time, with alanine. creative-peptides.comgenscript.com Alanine is chosen because its small, non-bulky methyl side chain is chemically inert and generally does not alter the main chain conformation, thus allowing for the assessment of the functional contribution of the original side chain. creative-peptides.comwikipedia.org A significant change in biological activity upon substitution with alanine indicates that the original residue is a "hot spot" critical for the peptide's function. genscript.com

In the context of this compound, an alanine scan would involve the synthesis and evaluation of a series of analogs where each residue (Leu, Phe, Agly, Ile, Val) is individually replaced by Ala. The N-terminal Z-Ala is likely a protecting group and part of the core structure, and thus might not be substituted in a typical scan focused on the variable residues.

Other rational amino acid substitutions are also employed to probe the effects of properties like hydrophobicity, charge, and steric bulk. nih.govmdpi.com For instance, substituting a hydrophobic residue with a hydrophilic one can reveal the importance of hydrophobic interactions for target binding. mdpi.com D-amino acid substitutions can be used to investigate the stereochemical requirements of the binding pocket and can also enhance proteolytic stability. nih.govrsc.org

Hypothetical Alanine Scanning Data for this compound Analogs

| Compound | Substituted Residue | Relative Activity (%) | Interpretation |

| Parent Peptide | None | 100 | Reference compound |

| Analog 1 | Leu -> Ala | 50 | Leucine side chain contributes significantly to activity, likely through hydrophobic interactions. |

| Analog 2 | Phe -> Ala | 5 | Phenylalanine is critical for activity; its aromatic side chain may be involved in essential π-stacking or hydrophobic interactions. |

| Analog 3 | Agly -> Ala | 95 | The a-glycine position appears tolerant to this substitution, suggesting the side chain at this position is not a primary determinant of activity. |

| Analog 4 | Ile -> Ala | 40 | Isoleucine's branched hydrophobic side chain is important for maintaining activity. |

| Analog 5 | Val -> Ala | 60 | The valine side chain contributes to activity, but to a lesser extent than Leu or Phe. |

This table presents hypothetical data for illustrative purposes.

Azaamino acids are analogs of natural amino acids in which the α-carbon has been replaced by a nitrogen atom. researchgate.netsemanticscholar.org The incorporation of azaamino acids into a peptide sequence, creating an azapeptide, can have profound effects on its structure and biological properties. researchgate.netmdpi.com This modification alters the local geometry, as the bond angles around the nitrogen are different from those of a tetrahedral carbon. researchgate.net It also introduces changes in the hydrogen bonding capacity and can induce or stabilize specific secondary structures, such as β-turns. mdpi.comnih.govresearchgate.netacs.org

The substitution of an amino acid with its aza-counterpart can lead to enhanced biological activity and selectivity. mdpi.com This is often attributed to the conformational constraints imposed by the aza-residue, which can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to its target. researchgate.net Furthermore, the aza-peptide bond is generally more resistant to enzymatic degradation by proteases, which can improve the in vivo stability and duration of action of the peptide. nih.gov

In the parent compound, Z-Ala-Leu-Phe-Agly -Ile-Val-OMe, the presence of aza-glycine (Agly) is a key peptidomimetic modification. Further SAR studies could involve substituting other residues in the sequence with their aza-analogs (e.g., AzaLeu, AzaPhe) or replacing the existing aza-glycine with other azaamino acids to explore the impact of side-chain functionality at that position.

Hypothetical Impact of Azaamino Acid Substitution on the Activity of a Peptide Analog

| Compound | Modification | Relative Activity (%) | Effect on Proteolytic Stability |

| Parent Peptide (all L-amino acids) | None | 100 | Low |

| Aza-Gly Analog | Gly -> AzaGly | 120 | High |

| Aza-Leu Analog | Leu -> AzaLeu | 90 | High |

| Aza-Phe Analog | Phe -> AzaPhe | 60 | High |

This table presents hypothetical data for illustrative purposes, demonstrating the potential effects of azaamino acid substitution.

Elucidation of Key Structural Determinants for Modulating Target Interaction

The primary goal of SAR studies is to elucidate the key structural determinants that govern the interaction of a ligand with its biological target. nih.govnih.gov These determinants can be broadly classified into several categories:

Hydrophobic and Hydrophilic Interactions: The binding of a peptide to its receptor is often driven by a combination of hydrophobic interactions between nonpolar side chains and the receptor surface, and hydrophilic interactions, such as hydrogen bonds and salt bridges. nih.gov The hydrophobic residues in this compound (Leu, Phe, Ile, Val) are likely crucial for burying the peptide into a hydrophobic pocket of its target.

Steric Factors: The size and shape of the amino acid side chains must be complementary to the topology of the receptor's binding site. Bulky residues may be required to fill a large pocket, while smaller residues might be necessary to avoid steric clashes.

Electronic Properties: The distribution of electron density within the molecule, including the presence of aromatic rings (like in Phe) and polar functional groups, can lead to specific electronic interactions such as π-π stacking or cation-π interactions.

Conformational Rigidity and Flexibility: The conformational flexibility of a peptide in solution can be entropically unfavorable for binding. Introducing conformational constraints, for example through cyclization or the incorporation of residues like azaamino acids, can pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity. mdpi.com Molecular dynamics simulations can be employed to understand the conformational landscape of the peptide and how it changes upon binding. nih.gov

For this compound, the phenylalanine residue, as suggested by the hypothetical alanine scan, is a critical determinant, likely due to its aromatic and hydrophobic nature. The aza-glycine residue imposes a specific conformational constraint that may be key to orienting the other pharmacophoric groups correctly for optimal interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a statistically significant mathematical relationship between the structural or physicochemical properties of a set of molecules and their biological activity. nih.govsddn.essddn.esacs.org These models can then be used to predict the activity of novel, un-synthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive experimental screening. cabidigitallibrary.orgubc.ca

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is required. For this compound, this would be a library of its analogs.

Descriptor Calculation: A large number of numerical descriptors that characterize the physicochemical properties of the molecules are calculated. These can include properties like hydrophobicity (logP), molar refractivity, electronic parameters, and topological indices. For peptides, specific descriptors related to the amino acid sequence and properties are often used. sddn.essddn.es

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. cabidigitallibrary.orgimist.ma

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques, often involving an external test set of compounds that were not used in the model development. imist.ma

Once a robust and predictive QSAR model is established, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. For example, a QSAR model for analogs of this compound could predict which combination of amino acid substitutions would most likely lead to a significant enhancement in potency. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights by generating 3D contour maps that visualize the regions around the molecule where modifications are likely to improve activity. creative-peptides.comnih.gov

Computational Modeling and Simulation of Z Ala Leu Phe Agly Ile Val Ome

Approaches for Peptide and Peptidomimetic Structure Prediction

Determining the three-dimensional (3D) structure of a peptide is fundamental to understanding its function. For a modified peptide like Z-Ala-Leu-Phe-Agly-Ile-Val-OMe, which lacks a direct experimental structure in public databases, computational prediction methods are essential.

De novo (from the beginning) methods predict peptide structures based solely on their amino acid sequence, without relying on a homologous template structure. univ-paris-diderot.frnih.gov These approaches are particularly well-suited for short peptides that may not have structurally similar counterparts.

One prominent de novo approach is fragment-based assembly. The PEP-FOLD server, for instance, utilizes a structural alphabet (SA) composed of 27 four-residue fragments to represent local peptide conformations. univ-paris-diderot.frnih.gov The prediction process involves:

Predicting a profile of probable structural alphabet letters from the input amino acid sequence.

Assembling these fragments using a greedy algorithm.

Refining the assembled structure with a coarse-grained force field to identify the most stable conformations. nih.gov

For a hexapeptide like this compound, this method would build candidate structures by piecing together conformational fragments corresponding to overlapping segments of the sequence. The presence of the N-terminal Z-cap and C-terminal OMe-cap, along with the aza-glycine, would require special consideration within the force field's energy calculations. De novo design frameworks also allow for the computational creation and evaluation of new peptide sequences, which can be screened for desired properties like self-association or specific folding patterns. plos.orgnih.gov

Fragment assembly, a cornerstone of many de novo methods like PEP-FOLD, can also be considered a technique in its own right. It operates on the principle that short peptide segments have a limited set of preferred local conformations, which can be pre-calculated and stored in a library. univ-paris-diderot.fr The algorithm then searches for the optimal combination of these fragments that satisfies global energy criteria for the entire peptide chain.

Template-based modeling (or homology modeling) relies on identifying an experimentally determined structure of a related peptide to use as a template. While highly effective for proteins with clear evolutionary relatives, its application to short, synthetic peptides can be limited. However, if a structure for a similar aza-peptide, such as a known cathepsin B inhibitor, were available, it could serve as a starting template. researchgate.net The model of this compound would be built by aligning its sequence to the template and modeling the differing side chains and termini. The accuracy of the final model would heavily depend on the sequence identity and structural similarity between the target and the template.

| Method | Principle | Application to this compound | Key Considerations |

| De Novo Prediction | Predicts structure from sequence alone, often using fragment assembly and energy minimization. univ-paris-diderot.frnih.gov | Ideal due to its short length and non-standard residue; can predict novel folds without a template. | Requires an accurate force field that can handle the aza-glycine residue and terminal modifications. |

| Fragment Assembly | Constructs the full peptide structure by combining pre-computed conformations of short, overlapping fragments. univ-paris-diderot.fr | The core mechanism of many de novo tools. The conformational preferences of fragments containing Agly would be critical. | The quality of the fragment library and the efficiency of the conformational search algorithm are paramount. |

| Template-Based Modeling | Uses a known experimental structure of a homologous peptide as a scaffold. researchgate.net | Applicable only if a high-resolution structure of a very similar aza-peptide exists. | Model accuracy is highly dependent on template quality and sequence similarity. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Analysis

While structure prediction provides static snapshots, peptides are inherently flexible molecules that exist as an ensemble of conformations in solution. Molecular Dynamics (MD) simulations are powerful computational techniques that model the atomic motions of a system over time, providing deep insights into its dynamic behavior. acs.orgnih.govnih.gov

MD simulations solve Newton's equations of motion for every atom in the system, which typically includes the peptide, solvent molecules (e.g., water), and ions. acs.org This allows for the exploration of the peptide's conformational landscape, revealing its flexibility, dominant structural states, and the transitions between them. nih.govmdpi.com For this compound, MD simulations could elucidate how the aza-glycine substitution influences backbone rigidity and the conformational preferences of neighboring residues. mdpi.commdpi.com

When studying peptide-protein interactions, MD simulations are used to refine initial binding poses obtained from docking and to assess the stability of the resulting complex. frontiersin.orgresearchgate.net Enhanced sampling techniques, such as Gaussian Accelerated Molecular Dynamics (GaMD), can amplify conformational transitions, allowing for more efficient exploration of the binding and unbinding processes and refinement of docked poses to near-experimental accuracy. frontiersin.org High-temperature MD simulations have also been used successfully to predict the binding sites and poses of peptides on a protein surface. acs.org

Molecular Docking for Predicting Binding Modes and Affinity Landscapes

Molecular docking is a computational method used to predict the preferred orientation (the "pose") of one molecule when bound to another, such as a peptide binding to a protein's active site. acs.orgfrontiersin.org Docking algorithms generate a large number of possible binding poses and then use a scoring function to rank them, estimating the binding affinity. frontiersin.org

For this compound, docking could be used to predict its binding mode within the active site of a target enzyme like cathepsin B. researchgate.net This would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govscielo.br However, a major limitation of standard docking is that it often treats the peptide as rigid or allows only limited flexibility, which can be inaccurate for highly flexible molecules. researchgate.netfrontiersin.org Therefore, docking is frequently used as a starting point for more rigorous methods like MD simulations, which can provide a more dynamic and accurate picture of the binding event. acs.orgfrontiersin.org

The concept of an "affinity landscape" involves mapping how changes in a peptide's sequence affect its binding affinity to a target. nih.govbiorxiv.org This can be explored computationally by systematically mutating residues in this compound, docking each variant to the target protein, and calculating binding energies. This in silico screening can guide the rational design of new analogs with potentially higher affinity or selectivity. pnas.org

Integration of Computational and Experimental Data in Rational Peptide Design

The most powerful approach to peptide science is the tight integration of computational modeling and experimental validation. lambris.comnih.gov This synergistic cycle allows for the efficient design of novel peptides with optimized properties. researchgate.netnih.gov A typical workflow for designing improved analogs of this compound would involve several stages:

Initial Modeling : Build a computational model of the peptide and its complex with a target protein using the methods described above (docking, MD simulations).

In Silico Design : Use the model to predict the effects of modifications. For example, computational tools can screen thousands of potential amino acid substitutions to identify candidates that might enhance binding affinity or selectivity. pnas.orglambris.com This significantly narrows the search space for experimental testing. nih.gov

Experimental Validation : Synthesize the most promising computationally designed peptides and test their properties experimentally (e.g., measuring binding affinity via enzyme inhibition assays).

Model Refinement : Use the new experimental data to refine and improve the predictive power of the computational models. For instance, if a predicted high-affinity peptide fails in the lab, it indicates a flaw in the model that can then be addressed. pnas.org

This iterative process, combining the screening power of computation with the definitive validation of experiments, has led to the successful development of peptides and peptidomimetics with enhanced stability, affinity, and specificity for a range of therapeutic targets. lambris.comnih.gov

Table of Compound Names

| Abbreviation/Name | Full Name |

| This compound | Benzyloxycarbonyl-Alanine-Leucine-Phenylalanine-α-azaglycine-Isoleucine-Valine-methyl ester |

| Z | Benzyloxycarbonyl |

| Ala | Alanine (B10760859) |

| Leu | Leucine |

| Phe | Phenylalanine |

| Agly | α-azaglycine |

| Ile | Isoleucine |

| Val | Valine |

| OMe | methyl ester |

| Arg | Arginine |

| His | Histidine |

| Z-Arg-Leu-His-Agly-Ile-Val-OMe | Benzyloxycarbonyl-Arginine-Leucine-Histidine-α-azaglycine-Isoleucine-Valine-methyl ester |

| Z-Arg-Leu-Arg-Agly-Ile-Val-OMe | Benzyloxycarbonyl-Arginine-Leucine-Arginine-α-azaglycine-Isoleucine-Valine-methyl ester |

Metabolic Stability and Proteolytic Resistance of Z Ala Leu Phe Agly Ile Val Ome in Research Contexts

Methodologies for In Vitro Stability Assessment in Enzymatic Environments

Evaluating the stability of a modified peptide like Z-Ala-Leu-Phe-Agly-Ile-Val-OMe is crucial for predicting its in vivo behavior. computabio.com In vitro assays provide a controlled environment to measure susceptibility to enzymatic degradation and metabolism.

Protease degradation assays are fundamental for determining a peptide's resistance to cleavage by specific enzymes. tandfonline.com These experiments involve incubating the peptide with individual proteases or mixtures found in biological fluids like plasma or serum and monitoring the disappearance of the parent compound over time, typically using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). tandfonline.comnih.gov

Commonly used proteases in these assays include trypsin and chymotrypsin (B1334515), which are serine proteases with well-defined cleavage specificities.

Trypsin: Cleaves peptide chains mainly at the carboxyl side of lysine (B10760008) (Lys) or arginine (Arg) residues.

Chymotrypsin: Primarily cleaves at the carboxyl side of large hydrophobic amino acids such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr).

In the context of this compound, a standard peptide with this sequence would be highly susceptible to chymotrypsin at the Phenylalanine (Phe) residue. However, the presence of the aza-glycine (Agly) residue immediately following Phe alters the standard peptide bond, which is expected to confer significant resistance to such cleavage. scispace.comnih.gov

Table 1: Common Proteases and Their Cleavage Sites

| Protease | Primary Cleavage Site (Carboxyl side of) | Typical Application |

|---|---|---|

| Trypsin | Arginine (Arg), Lysine (Lys) | Protein sequencing, stability assays |

| Chymotrypsin | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) | Stability assays, protein digestion |

| Elastase | Alanine (B10760859) (Ala), Glycine (Gly), Valine (Val) | Connective tissue degradation studies |

| Pepsin | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) | Simulated gastric fluid stability |

While proteases in circulation are a primary concern, metabolism in the liver is another major route of elimination for many therapeutic compounds. sigmaaldrich.cn Microsomal stability assays are used to evaluate a compound's susceptibility to hepatic metabolism, particularly by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes. evotec.comcreative-bioarray.com

The assay involves incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. sigmaaldrich.cncreative-bioarray.com The reaction is initiated by adding cofactors, most commonly NADPH for Phase I reactions. bioduro.com Samples are taken at various time points, and the concentration of the remaining parent compound is quantified by LC-MS/MS. evotec.combioduro.com

From these data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. bioduro.com A longer half-life and lower intrinsic clearance indicate higher metabolic stability. For this compound, this assay would reveal its stability against CYP-mediated oxidation, a common metabolic pathway for compounds with aromatic (Phe) and aliphatic (Ala, Leu, Ile, Val) residues.

Table 2: Example Data from a Microsomal Stability Assay

| Incubation Time (minutes) | % Parent Compound Remaining (Test Peptide) | % Parent Compound Remaining (High-Turnover Control) | % Parent Compound Remaining (Low-Turnover Control) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 5 | 95 | 65 | 98 |

| 15 | 88 | 25 | 96 |

| 30 | 75 | 5 | 91 |

| 60 | 55 | <1 | 85 |

Note: This table presents hypothetical data for illustrative purposes.

Strategies for Enhancing Peptide Stability Through Structural Modification

The structure of this compound contains three key modifications designed to resist enzymatic degradation: an N-terminal protecting group (Z), a C-terminal modification (OMe), and an azaamino acid substitution (Agly).

The substitution of an α-carbon of an amino acid with a nitrogen atom creates an azaamino acid. kirj.ee Peptides incorporating these residues are known as azapeptides. kirj.eemdpi.com This modification is a cornerstone strategy for enhancing peptide stability because it fundamentally alters the peptide backbone. springernature.comresearchgate.net The resulting urea-like bond is not a substrate for proteases, which are highly specific for the canonical amide bond. nih.govwdlubellgroup.com

The incorporation of aza-glycine (Agly) in this compound is expected to render the peptide highly resistant to cleavage by proteases that would otherwise target adjacent residues. scispace.com Studies have consistently demonstrated that aza-peptides exhibit significantly increased resistance to a wide range of proteases, including aminopeptidases, carboxypeptidases, and endopeptidases like chymotrypsin. scispace.comnih.gov This enhanced stability can lead to a prolonged duration of action in biological systems. researchgate.net

Table 3: Comparison of Standard Peptide Bond and Aza-Peptide Bond

| Feature | Standard Peptide Bond | Aza-Peptide Bond |

|---|---|---|

| Structure | -CO-NH-CH(R)- | -CO-NH-N(R)- |

| Chirality at α-position | Yes (except for Glycine) | No kirj.ee |

| Protease Recognition | Recognized as substrate | Not recognized; resistant to cleavage springernature.comwdlubellgroup.com |

| Conformational Effect | Contributes to standard secondary structures | Induces turn conformations, reduces flexibility kirj.eenih.gov |

Exopeptidases, which cleave peptides from either the N- or C-terminus, are abundant in biological systems. Unmodified peptides are rapidly degraded by these enzymes. The compound this compound is protected at both ends.

N-terminal Modification: The N-terminus is protected by a benzyloxycarbonyl (Z) group. Like the more common N-terminal acetylation, this modification blocks the action of aminopeptidases, which require a free N-terminal amine for recognition. nih.govsigmaaldrich.comlifetein.com This protection significantly increases the peptide's half-life in plasma and serum. researchgate.net

Table 4: Common Terminal Modifications and Their Stabilizing Effects

| Modification Type | Example | Effect on Stability |

|---|---|---|

| N-Terminal Acetylation | Ac- | Blocks aminopeptidase (B13392206) degradation, mimics native proteins. sigmaaldrich.comlifetein.com |

| N-Terminal Pyroglutamate | pGlu- | Cyclized N-terminus prevents aminopeptidase action. bachem.com |

| C-Terminal Amidation | -NH₂ | Blocks carboxypeptidase degradation, neutralizes charge. lifetein.comcreative-peptides.com |

| C-Terminal Esterification | -OMe, -OEt | Blocks carboxypeptidase degradation. |

Broader Academic Implications and Future Research Trajectories

Design and Discovery of Novel Peptidomimetic Scaffolds for Enhanced Properties

The creation of Z-Ala-Leu-Phe-Agly-Ile-Val-OMe is a direct result of the drive to develop peptidomimetics—molecules that mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. nih.gov The core concept of a peptidomimetic was introduced approximately four decades ago, sparking extensive research into mimicking peptide properties with more robust molecular architectures. benthamscience.com

The design process often begins by identifying the key amino acid residues responsible for a peptide's biological effect, known as the pharmacophore. nih.gov Once this minimal active sequence is defined, medicinal chemists employ various strategies to build these features into novel, more stable scaffolds. nih.govbenthamscience.com The replacement of the α-carbon of an amino acid with a nitrogen atom, creating an "aza" residue like the aza-glycine (Agly) in the titular compound, is a prominent example of such a strategy. mdpi.comgoogle.com This single-atom substitution can significantly increase stability against enzymatic degradation by proteases. mdpi.comgoogle.com

Furthermore, the introduction of an aza-amino acid has profound conformational effects. Azapeptides have a high tendency to adopt β-turn structures, which can be crucial for high-affinity binding to biological targets. mdpi.comresearchgate.netsemanticscholar.org For instance, azapeptide analogues of cathepsin B inhibitors have been shown to adopt a β-turn conformation that enables specific and potent interaction with the enzyme's active site. mdpi.comresearchgate.net

Beyond single-atom substitutions, researchers are exploring a diverse array of scaffolds to create peptidomimetics with enhanced properties. These strategies aim to constrain the peptide into its bioactive conformation, thereby increasing potency and selectivity while reducing off-target effects. Grafting a bioactive peptide sequence onto a naturally stable and disulfide-rich scaffold is one promising approach. mdpi.com Other innovative scaffolds include pyrimidodiazepine structures, which offer geometrical flexibility and can be modified to mimic various protein secondary structures like β-turns and β-strands. chemrxiv.org

Table 1: Selected Peptidomimetic Design Strategies

| Strategy | Description | Desired Enhancement |

|---|---|---|

| Aza-Peptides | Replacement of one or more α-carbons in the peptide backbone with a nitrogen atom. | Increased proteolytic stability; induction of specific secondary structures (e.g., β-turns). mdpi.comresearchgate.net |

| Retro-Inverso Peptides | Reversal of the direction of the peptide backbone by inverting the chirality of all amino acid residues and reversing the N- and C-termini. | Resistance to proteolysis while maintaining similar side-chain topology. researchgate.net |

| Scaffold Grafting | Attaching the critical pharmacophoric elements of a peptide onto a rigid, non-peptide organic scaffold. | Conformational constraint; improved bioavailability. nih.govbenthamscience.com |

| D-Amino Acid Substitution | Replacing L-amino acids with their D-amino acid counterparts. | Increased resistance to degradation by peptidases. nih.gov |

| N-Methylation | Alkylation of the amide nitrogen in the peptide backbone. | Increased proteolytic stability and membrane permeability. semanticscholar.org |

Synergy Between Synthetic Chemistry, Structural Biology, and Computational Biology in Peptide Research

The development of sophisticated peptides like this compound is not the product of a single discipline but rather a testament to the powerful synergy between synthetic chemistry, structural biology, and computational biology. nih.gov This integrated approach allows researchers to design, create, and validate novel peptide-based molecules with unprecedented precision and efficiency. nih.govbohrium.com

Computational Biology serves as the starting point for rational design. nih.gov Molecular modeling and dynamics simulations allow scientists to predict how a peptide will fold and interact with its target. acs.org For example, computational studies were used to rationalize the structure-activity relationship of a potent azapeptide inhibitor of cathepsin B, showing that its constrained β-turn fold was essential for fitting into the enzyme's active site. acs.org These in silico methods enable the virtual screening of vast libraries of potential compounds, prioritizing the most promising candidates for synthesis and saving significant time and resources. bohrium.com

Synthetic Chemistry provides the means to physically create the designed molecules. nih.gov Techniques like solid-phase peptide synthesis (SPPS) allow for the stepwise assembly of complex peptide chains, including the incorporation of non-standard building blocks like protected aza-amino acids. mdpi.comevitachem.com The synthesis of aza-amino acid synthons is a critical area of chemical research that enables the construction of these advanced peptidomimetics. google.com

Structural Biology and Biological Assays complete the cycle by providing experimental validation. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the precise three-dimensional structure of the synthesized peptides and their complexes with target proteins. acs.org This experimental data provides crucial feedback, confirming whether the synthesized molecule adopts the computationally predicted conformation and allowing for further refinement of the design. nih.govbohrium.com Biological assays then quantify the molecule's activity, confirming its function.

This iterative loop—from computational design to chemical synthesis to biological and structural validation—is accelerating the discovery of novel peptide-based therapeutics and research tools. nih.gov

Development of this compound and its Analogs as Molecular Probes and Research Tools

Beyond their therapeutic potential, peptides like this compound and its analogs are valuable as molecular probes and research tools to investigate complex biological systems. beilstein-journals.orgqyaobio.com Synthetic peptide-based probes offer several advantages: they are relatively small, synthetically accessible, and can be precisely modified in a site-specific manner to introduce reporter groups like fluorophores. beilstein-journals.org

Azapeptides, in particular, are described as effective "peptidomimetic research tools." nih.govmdpi.com Given that analogs of the titular compound are potent and specific enzyme inhibitors, they form an ideal basis for creating activity-based probes. mdpi.comresearchgate.net For example, a peptide sequence designed to be a substrate for a specific protease can be labeled with a fluorescent dye and a corresponding quencher. nih.gov In its intact state, the probe is "dark." Upon cleavage by the target enzyme, the fluorophore is separated from the quencher, generating a strong fluorescent signal. nih.gov These "molecular beacons" can be used to visualize and quantify enzyme activity in real-time within living cells and tissues. beilstein-journals.orgnih.gov

The development of this compound and a library of its analogs with varied amino acid sequences could serve as powerful tools for probing the substrate specificity of a wide range of proteases. By systematically altering the residues flanking the stable aza-glycine core and monitoring their interaction with different enzymes, researchers can map the binding requirements of proteases involved in various diseases.